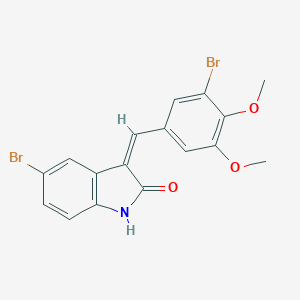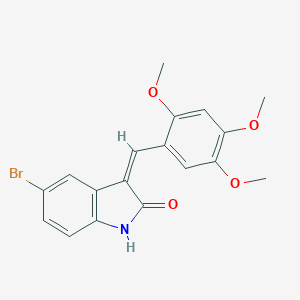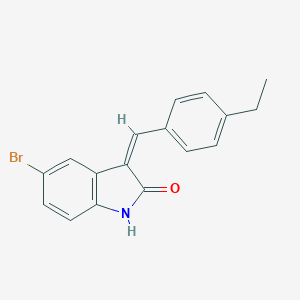![molecular formula C23H24N4O5S B307955 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307955.png)
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been the subject of scientific research due to its unique properties. This compound has been found to have potential applications in the field of medicinal chemistry due to its ability to interact with biological systems in a specific way.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. It also interacts with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include the inhibition of cell growth and proliferation, the reduction of inflammation, and the inhibition of bacterial growth. It also interacts with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its high purity, high yield, and specific interactions with biological systems. The limitations include the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
For research on 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include further investigation into its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. It may also be useful in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Further research is also needed to optimize the synthesis method and to explore the potential of this compound in other areas of medicinal chemistry.
Conclusion:
In conclusion, 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a unique chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells and the interaction with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to explore the potential of this compound in other areas of medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-methylthiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with propionic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
The 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to have antitumor activity, anti-inflammatory activity, and antibacterial activity. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Fórmula molecular |
C23H24N4O5S |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
1-[3-methylsulfanyl-6-(3,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H24N4O5S/c1-6-18(28)27-15-10-8-7-9-14(15)19-21(24-23(33-5)26-25-19)32-22(27)13-11-16(29-2)20(31-4)17(12-13)30-3/h7-12,22H,6H2,1-5H3 |
Clave InChI |
REJPWGLBEMWESM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307872.png)
![4-Methoxy-2-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307873.png)
![3-(2-{8-[(2-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307880.png)
![4-Bromo-3-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307881.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307882.png)
![2-Ethoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307883.png)

![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B307885.png)
![4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307886.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307890.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307891.png)


![(3Z)-3-[4-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307894.png)